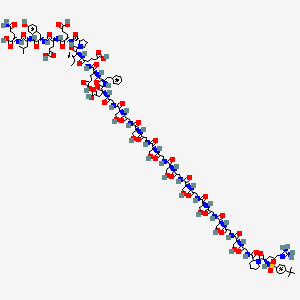

Bbs-Arg-(D-Pip)-Gly-S-(GS)7-Gly-Hir

Description

Properties

Molecular Formula |

C128H190N34O53S |

|---|---|

Molecular Weight |

3085.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[1-[(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C128H190N34O53S/c1-8-64(4)105(125(211)162-41-15-20-89(162)123(209)154-72(32-37-102(186)187)115(201)151-71(31-36-101(184)185)116(202)157-78(44-66-21-25-68(171)26-22-66)120(206)156-76(42-63(2)3)118(204)155-75(126(212)213)29-34-90(129)172)159-117(203)73(33-38-103(188)189)152-114(200)70(30-35-100(182)183)153-119(205)77(43-65-16-10-9-11-17-65)158-121(207)79(45-104(190)191)142-91(173)46-133-106(192)80(55-163)143-92(174)47-134-107(193)81(56-164)144-93(175)48-135-108(194)82(57-165)145-94(176)49-136-109(195)83(58-166)146-95(177)50-137-110(196)84(59-167)147-96(178)51-138-111(197)85(60-168)148-97(179)52-139-112(198)86(61-169)149-98(180)53-140-113(199)87(62-170)150-99(181)54-141-122(208)88-19-12-13-40-161(88)124(210)74(18-14-39-132-127(130)131)160-216(214,215)69-27-23-67(24-28-69)128(5,6)7/h9-11,16-17,21-28,63-64,70-89,105,160,163-171H,8,12-15,18-20,29-62H2,1-7H3,(H2,129,172)(H,133,192)(H,134,193)(H,135,194)(H,136,195)(H,137,196)(H,138,197)(H,139,198)(H,140,199)(H,141,208)(H,142,173)(H,143,174)(H,144,175)(H,145,176)(H,146,177)(H,147,178)(H,148,179)(H,149,180)(H,150,181)(H,151,201)(H,152,200)(H,153,205)(H,154,209)(H,155,204)(H,156,206)(H,157,202)(H,158,207)(H,159,203)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,212,213)(H4,130,131,132)/t64-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88?,89-,105-/m0/s1 |

InChI Key |

WEYFLOFTQVOIIG-JSWHDTCYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)C4CCCCN4C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C4CCCCN4C(=O)C(CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics and Synthesis

Bbs-Arg-(D-Pip)-Gly-S-(GS)7-Gly-Hir is a complex peptide composed of multiple amino acids, including arginine, D-piperidine, glycine, and a glycosylated segment. The synthesis of this peptide involves advanced techniques in peptide chemistry, allowing for precise control over its structure and function. The molecular formula is C148H222N42O65S with a molecular weight of approximately 3661.7 g/mol .

Antithrombotic Properties

One of the primary applications of this compound is its potential as an antithrombotic agent. The compound has shown interactions with thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin and activates various clotting factors . This interaction suggests that the peptide could be developed into a therapeutic agent to prevent thrombosis and related disorders.

Cancer Treatment

Research indicates that peptides similar to this compound may have applications in cancer treatment. Peptides can be designed to target specific receptors on cancer cells, facilitating targeted drug delivery and minimizing side effects associated with conventional chemotherapy . The ability to modify the peptide's structure allows for the enhancement of its binding affinity to cancer cell receptors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that peptides can exhibit significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans . This suggests potential applications in developing new antibiotics or antifungal treatments.

Molecular Mechanisms

Understanding the molecular mechanisms underlying the actions of this compound is crucial for its application in therapy. Molecular docking studies have provided insights into how this peptide interacts with biological targets at the molecular level, influencing pathways such as apoptosis in cancer cells or inflammatory responses in thrombotic conditions .

Thrombin Inhibition Study

A study focusing on the interaction between this compound and thrombin demonstrated that the peptide could effectively inhibit thrombin activity in vitro. This was evidenced by a significant reduction in fibrin formation when treated with varying concentrations of the peptide, indicating its potential as an antithrombotic agent .

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, various derivatives of this compound were tested against multiple bacterial strains. Results indicated that certain modifications enhanced its antibacterial potency significantly compared to standard antibiotics like ampicillin, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Variations in Glycine-Serine (GS) Spacer Length

The GS spacer length is a critical variable in this compound series. lists analogs with spacer repeats ranging from (GS)1 to (GS)13 (Entries 71–77). Key observations include:

The (GS)7 variant likely achieves superior thrombin inhibition by allowing precise positioning of the Hir fragment within thrombin’s active site while maintaining structural rigidity .

Alternative Spacer Sequences

Other analogs in the series (Entries 68–70) replace the GS spacer with distinct sequences:

- Entry 68 : EQKLISEEDL (a hydrophilic, alpha-helix-promoting sequence).

- Entry 69 : SPH(pY)EKVS (contains phosphorylated tyrosine, introducing negative charge).

- Entry 70: SPHYEKVS (non-phosphorylated counterpart to Entry 69).

These substitutions suggest divergent design strategies:

- EQKLISEEDL may enhance solubility or enable secondary structure formation, but its impact on thrombin inhibition remains uncharacterized in available evidence.

Comparison with Non-Peptide Thrombin Inhibitors

Unlike hirudin-derived bivalirudin, this compound’s GS spacer and Bbs moiety may reduce immunogenicity while retaining potency .

Research Findings and Implications

- Structural Optimization: The (GS)7 spacer in Bbs-Arg-(D-Pip)-Gly-S-(GS)7-Gly-Hir represents a critical innovation, balancing flexibility and target engagement.

- Selectivity: The D-Pip residue may confer resistance to proteolytic degradation, improving plasma stability compared to analogs with L-amino acids .

- Unresolved Questions : The role of the Bbs group and the impact of phosphorylation (Entry 69) require further investigation.

Preparation Methods

Structural Overview

The peptide sequence Bbs-Arg-(D-Pip)-Gly-S-(GS)7-Gly-Hir contains several critical elements:

-

Bbs (Benzyloxybenzenesulfonyl) : A protecting group for the guanidino moiety of arginine, ensuring selective deprotection during synthesis.

-

D-Pipecolic Acid (D-Pip) : A non-proteinogenic amino acid that enhances metabolic stability and influences conformational flexibility.

-

(GS)7 Repeat : A glycine-serine heptamer providing structural flexibility and solubility.

-

Hirudin Fragment : A C-terminal segment derived from hirudin, a natural thrombin inhibitor, requiring disulfide bond formation for activity.

Retrosynthetic Analysis

The synthesis is divided into three segments:

-

N-terminal segment : Bbs-Arg-(D-Pip)-Gly.

-

Central linker : S-(GS)7-Gly.

-

C-terminal hirudin fragment : Requires oxidative folding to form disulfide bonds.

Stepwise Synthesis and Optimization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis employs Fmoc/t-Bu SPPS on a Rink amide resin (loading: 0.6 mmol/g).

Resin Swelling and Initial Deprotection

Coupling Reactions

Segment Assembly

-

N-terminal Segment :

-

Central Linker :

-

C-terminal Hirudin Fragment :

Global Deprotection and Cleavage

Oxidative Folding

-

Conditions : 0.1 M NH4HCO3, pH 8.0, 5 mM GSH/GSSG (10:1 ratio), 48 hr at 4°C.

-

Folding Efficiency : 55% (determined by disulfide mapping via LC-MS/MS).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Circular Dichroism (CD) Spectroscopy

Challenges and Mitigation Strategies

Synthesis Challenges

Folding Optimization

Biological Activity and Applications

Thrombin Inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.